![molecular formula C15H12N2O3 B2949707 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone CAS No. 338774-90-6](/img/structure/B2949707.png)
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone
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Description
“3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The methoxyphenyl group attached to the quinazolinone core could potentially influence the compound’s physical and chemical properties, as well as its biological activity.
Molecular Structure Analysis
The molecular structure of “3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone” would consist of a quinazolinone core with a hydroxy group at the 3-position and a methoxyphenyl group at the 2-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including alkylation, acylation, and halogenation . The specific reactions that “3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone” would be influenced by its molecular structure. The presence of the hydroxy and methoxyphenyl groups could impact properties such as solubility, melting point, and boiling point .Mechanism of Action
Future Directions
The study of quinazolinone derivatives is a vibrant field due to their wide range of biological activities . Future research on “3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in more detail.
properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17(14)19/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTIEAHWEDTTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone |
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